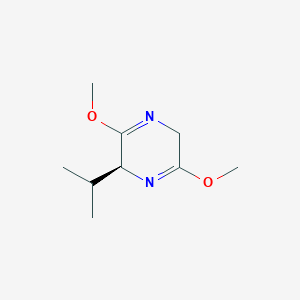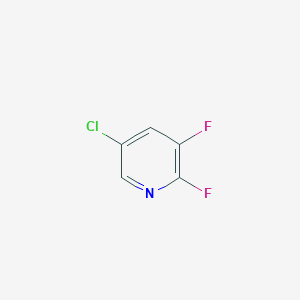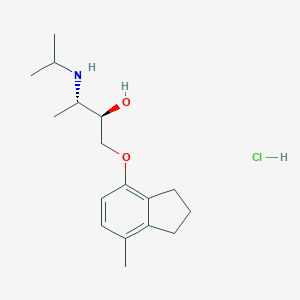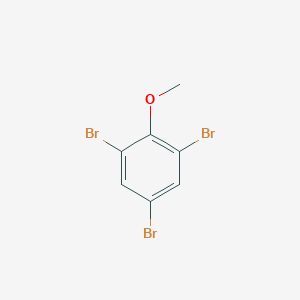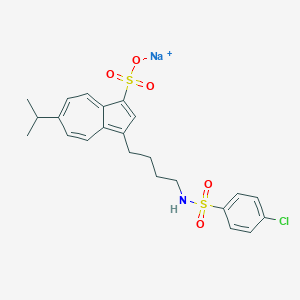
6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt, commonly referred to as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Compound X is not fully understood. However, studies have shown that Compound X inhibits the activity of certain enzymes and proteins involved in inflammation and cancer progression. Compound X has also been shown to bind to proteins in a specific manner, which makes it a useful tool for studying protein-ligand interactions.
生化学的および生理学的効果
Studies have shown that Compound X has anti-inflammatory and anti-cancer properties. In vitro studies have shown that Compound X inhibits the activity of certain enzymes and proteins involved in inflammation and cancer progression. In vivo studies have shown that Compound X reduces inflammation and tumor growth in animal models.
実験室実験の利点と制限
One of the main advantages of Compound X is its versatility. It can be used in various fields, including medicinal chemistry, biochemistry, and materials science. Another advantage is its specificity. Compound X binds to proteins in a specific manner, which makes it a useful tool for studying protein-ligand interactions. However, one of the limitations of Compound X is its cost. The synthesis method is complex and requires expensive reagents, which makes it difficult to produce large quantities of Compound X.
将来の方向性
There are several future directions for research on Compound X. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to explore its potential applications in materials science, such as in the fabrication of organic light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its binding interactions with proteins. Finally, efforts should be made to develop more cost-effective synthesis methods for Compound X to enable its widespread use in research.
Conclusion:
Compound X is a versatile chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. While the cost of synthesis is a limitation, efforts should be made to develop more cost-effective methods to enable its widespread use in research. Overall, Compound X is a valuable tool for studying protein-ligand interactions and has the potential to make significant contributions to various fields of research.
合成法
Compound X is synthesized through a multi-step process that involves the reaction of 6-isopropyl-3-(4-bromobutyl)azulene-1-sulfonic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, Compound X.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Compound X has shown promising results as an anti-inflammatory agent and a potential treatment for cancer. In biochemistry, Compound X has been used as a probe to study protein-ligand interactions. In materials science, Compound X has been used as a dye in the fabrication of organic light-emitting diodes.
特性
CAS番号 |
129648-96-0 |
|---|---|
製品名 |
6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt |
分子式 |
C23H25ClNNaO5S2 |
分子量 |
518 g/mol |
IUPAC名 |
sodium;3-[4-[(4-chlorophenyl)sulfonylamino]butyl]-6-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C23H26ClNO5S2.Na/c1-16(2)17-6-12-21-18(15-23(32(28,29)30)22(21)13-7-17)5-3-4-14-25-31(26,27)20-10-8-19(24)9-11-20;/h6-13,15-16,25H,3-5,14H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChIキー |
QIBQVFYOTMPEIP-UHFFFAOYSA-M |
異性体SMILES |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
SMILES |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
正規SMILES |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
その他のCAS番号 |
129648-96-0 |
同義語 |
6-isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt KT 2-962 KT-2-962 KT2 962 KT2-962 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



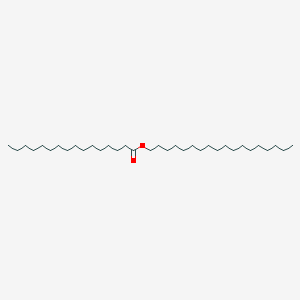
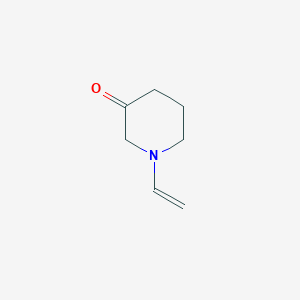
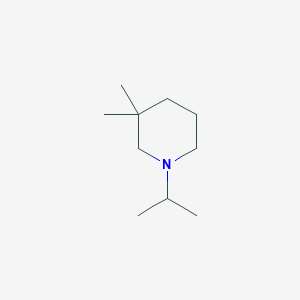
![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)
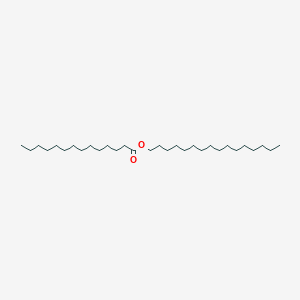
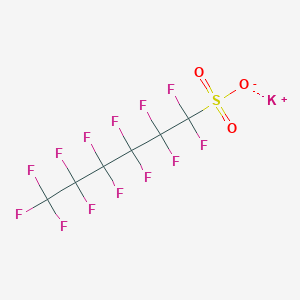
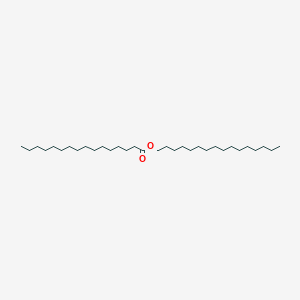


![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
